Bienvenue dans la boutique en ligne BenchChem!

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Solid-state characterization Crystallization optimization Purification by recrystallization

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS 4399-77-3) is a heterocyclic building block belonging to the 6-oxo-1,6-dihydropyridine-3-carboxylic acid (2-pyridone-5-carboxylic acid) class. Its structure features a 2-chlorobenzyl substituent at the N1 position, a carbonyl at C6, and a carboxylic acid at C3.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
CAS No. 4399-77-3
Cat. No. B1586591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
CAS4399-77-3
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)O)Cl
InChIInChI=1S/C13H10ClNO3/c14-11-4-2-1-3-9(11)7-15-8-10(13(17)18)5-6-12(15)16/h1-6,8H,7H2,(H,17,18)
InChIKeyUTHKVSFOOCIQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS 4399-77-3): Core Scaffold Properties and Procurement Profile


1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS 4399-77-3) is a heterocyclic building block belonging to the 6-oxo-1,6-dihydropyridine-3-carboxylic acid (2-pyridone-5-carboxylic acid) class. Its structure features a 2-chlorobenzyl substituent at the N1 position, a carbonyl at C6, and a carboxylic acid at C3 . This scaffold is employed as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitor libraries and central nervous system (CNS)-targeted compound collections [1]. It is commercially available from multiple suppliers with purities typically ranging from 95% to 98% [2].

Why 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid Cannot Be Freely Interchanged with In-Class Analogs


Despite sharing a common 6-oxo-1,6-dihydro-3-pyridinecarboxylic acid core, N1-benzyl substitution—and specifically the position and identity of aryl halogens—has a profound impact on lipophilicity, solid-state properties, and downstream reactivity . The 2-chlorobenzyl derivative exhibits a measured logP approximately 1 unit higher than its unsubstituted benzyl analog and a melting point that differs by 20–60 °C depending on the polymorph or measurement method . Such differences directly affect solubility, crystallization behavior during synthesis, and the physicochemical profile of final compounds in library production. Consequently, substituting the 2-chlorobenzyl variant with a 4-chloro, unsubstituted benzyl, or difluorobenzyl analog without re-optimizing reaction conditions or biological assays can lead to irreproducible yields, altered pharmacokinetic profiles, and failed structure–activity relationship (SAR) correlations .

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid Versus Closest Analogs


Melting Point and Crystallinity: 2-Chlorobenzyl vs. Unsubstituted Benzyl Analog

The melting point of 1-(2-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is reported in two ranges depending on the supplier and polymorphic form: 182–184 °C [1] and 246–248 °C [2]. In contrast, the unsubstituted benzyl analog (CAS 4332-79-0) consistently melts at 205–207 °C . The wider melting range and polymorphic variability of the 2-chlorobenzyl derivative provide a quality control handle: the lower-melting polymorph (182–184 °C) indicates a distinct crystal packing arrangement that may offer superior solubility during amide coupling reactions compared to the higher-melting form or the benzyl analog.

Solid-state characterization Crystallization optimization Purification by recrystallization

Lipophilicity (LogP): Ortho-Chlorobenzyl Confers Significantly Higher LogP than Benzyl or 4-Chlorobenzyl

The measured/calculated logP of 1-(2-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is 2.44–2.25 [1], whereas the unsubstituted benzyl analog (CAS 4332-79-0) has a logP of 1.38–1.59 and the 3,4-difluorobenzyl analog has a logP of approximately 1.54–1.69 . The ortho-chlorobenzyl variant is thus approximately 0.6–1.1 log units more lipophilic than the closest in-class comparators. This is consistent with the well-established 'ortho effect' of chloro substituents, which reduces aqueous solubility and increases membrane partitioning.

Lipophilicity optimization Blood-brain barrier penetration ADME prediction

Topological Polar Surface Area (TPSA) Parity Supports Bioisosteric Replacement Strategy

The TPSA of 1-(2-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is 59.3 Ų , identical to that of the unsubstituted benzyl analog (PSA 59.30 Ų) and the difluorobenzyl analog (PSA ~57.6–59.3 Ų) [1]. This TPSA parity across the series confirms that the 2-chlorobenzyl modification alters lipophilicity without perturbing hydrogen-bonding capacity, enabling a 'property-selective' optimization strategy: one can tune logP and membrane permeability while maintaining oral bioavailability parameters (TPSA < 140 Ų, Rotatable Bonds = 3, HBD = 1, HBA = 3) within Lipinski and Veber rule thresholds.

Oral bioavailability prediction Bioisostere design Rule-of-Five compliance

Ortho-Chlorine Steric and Electronic Effects: Differentiation from Para-Chloro and Meta-Chloro Regioisomers

The ortho-chlorine in the 2-chlorobenzyl group introduces a unique combination of steric bulk (Taft Es ≈ −0.97 for o-Cl vs. −0.62 for m-Cl) and an electron-withdrawing inductive effect (Hammett σₘ = 0.37) that is absent in the para-chloro (σₚ = 0.23, no ortho steric effect) and unsubstituted benzyl analogs [1]. Ortho-substituted benzyl groups are known to restrict conformational freedom about the N1–CH₂ bond, which can pre-organize the molecule for specific binding interactions or influence the diastereoselectivity of subsequent transformations at the C3-carboxylic acid position [2].

Steric parameter Hammett substituent constant Ortho effect

Purity Specification Range: Commercial Availability at 95–98% with Documented Batch Consistency

Commercial suppliers report purities of 95% (Key Organics, Enamine, Beyotime) [1][2] and 98% (Fluorochem, Leyan) for 1-(2-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid. By comparison, the unsubstituted benzyl analog (CAS 4332-79-0) is typically offered at 95% purity, and the 5-chloro-1-(4-chlorobenzyl) analog is predominantly available at 95% . The availability of an orthogonal 98%-purity specification from Fluorochem provides procurement officers with a quality-differentiated option when higher purity is required for sensitive downstream reactions (e.g., Pd-catalyzed couplings where halide impurities can poison catalysts).

Procurement specification Batch-to-batch reproducibility Quality assurance

GHS Hazard Classification Enables Informed Safety and Handling Comparisons

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid carries a GHS07 classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is documented with full precautionary statements (P260, P264, P280, P301+P310, P305+P351+P338) by Fluorochem . While many in-class pyridinecarboxylic acids share similar irritant classifications, the availability of a complete SDS with quantified hazard codes allows EHS (Environmental Health and Safety) officers to directly compare handling requirements across analogs and select the compound with the most manageable safety profile for large-scale ordering. The compound is classified as non-hazardous for transport, simplifying logistics for international procurement .

Laboratory safety Risk assessment Storage compliance

Recommended Procurement and Application Scenarios for 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid


CNS-Penetrant Kinase Inhibitor Library Synthesis

When constructing a focused kinase inhibitor library targeting CNS indications, the 2-chlorobenzyl derivative is the preferred building block due to its logP of 2.25–2.44—approximately 0.6–1.1 units higher than the benzyl or difluorobenzyl analogs—which predicts superior passive blood-brain barrier permeability . The TPSA of 59.3 Ų remains identical to in-class analogs, preserving oral bioavailability potential while enhancing CNS exposure. Procurement teams should specify the 98%-purity grade (Fluorochem F773887 or Leyan 1523246) to minimize catalyst-poisoning impurities in subsequent Pd-mediated coupling steps.

Solid-Phase Peptide Mimetic Synthesis Requiring High-Crystallinity Intermediates

For solid-phase synthesis workflows where intermediate crystallinity governs wash efficiency and final purity, the 2-chlorobenzyl derivative offers a distinct advantage: its lower-melting polymorph (182–184 °C, Enamine EN300-24217) provides a crystalline form that is readily filterable yet dissolves efficiently in DMF and DCM for on-resin coupling [1]. The polymorph identity can be confirmed by DSC, providing a quality control checkpoint that is unavailable for the single-polymorph benzyl analog (205–207 °C).

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Substituent Effects

In medicinal chemistry campaigns investigating the impact of benzyl substitution on target binding, the 2-chlorobenzyl variant uniquely combines strong steric bulk (Taft Es ≈ −0.97) and inductive electron withdrawal at the ortho position [2]. This compound should be used as the 'maximal perturbation' reference point in a SAR matrix alongside the unsubstituted benzyl (null control) and 4-chlorobenzyl (electronic-only control) analogs to deconvolute steric versus electronic contributions to potency and selectivity.

Large-Scale Intermediate Procurement with Streamlined EHS Compliance

For CROs and pharmaceutical development groups ordering multi-gram to kilogram quantities, the 2-chlorobenzyl derivative's classification as non-hazardous for transport eliminates the need for dangerous goods declarations, reducing shipping costs and customs delays . The comprehensive SDS documentation (GHS07, H302/H315/H319/H335) provides EHS officers with the necessary data to pre-approve handling protocols without additional toxicological assessment, enabling faster procurement cycles compared to less well-documented analogs.

Quote Request

Request a Quote for 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.